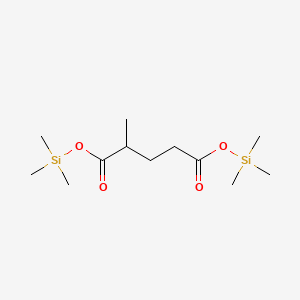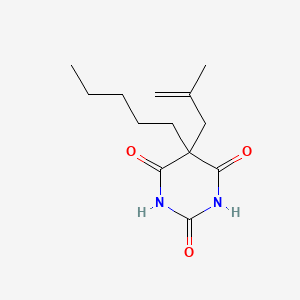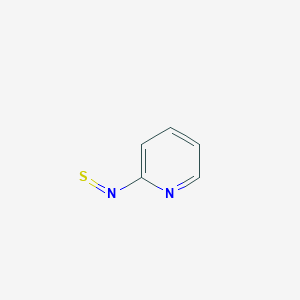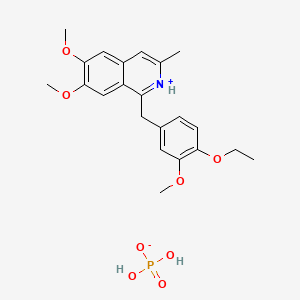
3,5-Diethylhepta-3,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethyl-3,4-heptadiene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its unique structure, where the double bonds are located at the 3rd and 4th positions of the heptane chain, and ethyl groups are attached to the 3rd and 5th positions. Dienes are known for their reactivity and are widely used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-3,4-heptadiene can be achieved through several methods, including:
Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors under basic conditions.
Alkylation of Dienes: Using ethylating agents to introduce ethyl groups at specific positions on the diene structure.
Catalytic Dehydrogenation: Employing catalysts such as palladium or platinum to remove hydrogen atoms from heptane derivatives, forming the desired diene structure.
Industrial Production Methods: Industrial production of 3,5-Diethyl-3,4-heptadiene typically involves large-scale catalytic dehydrogenation processes, where heptane derivatives are subjected to high temperatures and pressures in the presence of metal catalysts to achieve high yields of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diethyl-3,4-heptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bonds using hydrogen gas and metal catalysts like palladium on carbon can convert the diene to a saturated hydrocarbon.
Substitution: Electrophilic addition reactions with halogens or hydrogen halides can lead to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HBr, HCl).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3,5-Diethyl-3,4-heptadiene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,5-Diethyl-3,4-heptadiene involves its reactivity due to the presence of conjugated double bonds. These double bonds can participate in various chemical reactions, such as cycloaddition and electrophilic addition, leading to the formation of new chemical entities. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the nature of the interacting reagents.
Comparaison Avec Des Composés Similaires
2,5-Heptadiene: Another diene with double bonds at the 2nd and 5th positions.
1,3-Butadiene: A simpler diene with double bonds at the 1st and 3rd positions.
2,4-Hexadiene: A diene with double bonds at the 2nd and 4th positions.
Uniqueness: 3,5-Diethyl-3,4-heptadiene is unique due to the specific positioning of its double bonds and ethyl groups, which confer distinct reactivity and properties compared to other dienes. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
61228-07-7 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
InChI |
InChI=1S/C11H20/c1-5-10(6-2)9-11(7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
NHWDWRFEZJEQAI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C=C(CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)

![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)

![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)



![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)

![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)


